3,5-Bis(trifluoromethyl)benzyl alcohol

Carbohydrate Chemistry Stereoselective Glycosylation Protecting Group Strategy

Researchers requiring high anomeric purity in 1,2-cis-glucosylation often find standard benzyl protecting groups insufficient. This electron-deficient building block directly addresses that selectivity gap. • Achieves α/β ratios of 31:1 to 34:1 with primary alcohol acceptors, outperforming benzyl (11:1) and 4-CF3-benzyl (16-22:1). • Enables 23:1 α/β selectivity with cholesterol acceptors, a 1.53-fold improvement over mono-CF3 analogs. • Cleaved cleanly by Pd(OH)₂-catalyzed hydrogenolysis in 82% yield without glycosidic bond compromise. Supplied at ≥98% purity with full QA documentation; multi-kilogram production capacity available.

Molecular Formula C9H6F6O
Molecular Weight 244.13 g/mol
CAS No. 32707-89-4
Cat. No. B151409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzyl alcohol
CAS32707-89-4
Molecular FormulaC9H6F6O
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CO
InChIInChI=1S/C9H6F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2
InChIKeyBJTWPJOGDWRYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)benzyl alcohol: Properties and Industrial Profile


3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4) is a fluorinated aromatic building block of the substituted benzyl alcohol class, bearing two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the phenyl ring [1]. This substitution pattern imparts a markedly electron-deficient character relative to mono‑trifluoromethyl or non‑fluorinated benzyl alcohols, directly influencing its reactivity profile as a protecting group and synthetic intermediate [2]. The compound is a white to off-white crystalline solid at room temperature with a melting point of 52–56 °C, a boiling point of 40 °C at 0.5 mmHg, and an estimated density of 1.40 g/cm³ . It is routinely available at ≥98% purity (GC/HPLC) from major chemical suppliers, with production scales reaching metric tons [3].

Why Generic Benzyl Alcohols Underperform in Stereoselective Glycosylation


Benzyl protecting groups are ubiquitous in carbohydrate chemistry, yet their electronic properties profoundly govern reaction stereoselectivities. The number and position of electron‑withdrawing substituents on the benzyl ring directly modulate the anomeric selectivity of glycosyl donors [1]. Substituting 3,5‑bis(trifluoromethyl)benzyl alcohol with unsubstituted benzyl alcohol or even 4‑(trifluoromethyl)benzyl alcohol results in measurably lower 1,2‑cis‑selectivity (α/β ratios) when the benzyl group is used to protect glucosyl imidate donors activated by TMS‑I/Ph₃PO [1]. The electron‑deficient nature of the 3,5‑bis‑CF₃‑benzyl group suppresses dissociative oxocarbenium ion pathways that erode stereochemical fidelity, a mechanism that mono‑CF₃ or unsubstituted benzyl groups cannot replicate to the same degree [1]. Therefore, generic substitution introduces significant risk of diminished selectivity and yield in glycosylation sequences critical to oligosaccharide assembly and pharmaceutical intermediate synthesis.

Quantitative Differentiation Evidence


Benzyl vs. CF3-Benzyl Protecting Group Selectivity

In a controlled substrate scope study using identical TMS‑I/Ph₃PO activation conditions and the acceptor N‑carbobenzyloxy‑3‑aminopropan‑1‑ol, the benzyl‑protected donor (11a) delivered a 13:1 α/β ratio (1,2‑cis:1,2‑trans). Replacing benzyl with 4‑(trifluoromethyl)benzyl (11b) increased selectivity to 23:1 α/β. While the 3,5‑bis(trifluoromethyl)benzyl‑protected donor (11c) was not reported for this exact substrate, the trend of increasing selectivity with increasing CF₃ count was clearly established, with 11c delivering the highest selectivities across other substrates [1].

Carbohydrate Chemistry Stereoselective Glycosylation Protecting Group Strategy

Glycosylation Selectivity with Aminopentanol Acceptor

Using the reactive acceptor N‑benzyl‑N‑carbobenzyloxy‑5‑aminopentan‑1‑ol under identical glycosylation conditions, the benzyl‑protected donor 11a provided an α/β ratio of 11:1. 4‑(Trifluoromethyl)benzyl donor 11b improved this to 16:1. The 3,5‑bis(trifluoromethyl)benzyl donor 11c further elevated selectivity to 31:1, representing a near‑tripling of selectivity relative to unsubstituted benzyl and a near‑doubling relative to the mono‑CF₃ analog [1].

Carbohydrate Chemistry Stereoselective Glycosylation Protecting Group Strategy

Glycosylation Selectivity with 3-Azidopropanol Acceptor

With the azido‑containing acceptor 3‑azidopropan‑1‑ol, a systematic improvement in selectivity correlated with the number of trifluoromethyl substituents: benzyl donor 11a gave 11:1 α/β, 4‑(trifluoromethyl)benzyl donor 11b gave 22:1, and the 3,5‑bis(trifluoromethyl)benzyl donor 11c achieved a 34:1 α/β ratio [1].

Carbohydrate Chemistry Stereoselective Glycosylation Azido‑Alcohol Acceptors

Cholesterol Glycosylation Selectivity

Glycosylation of the sterically demanding acceptor cholesterol with 4‑(trifluoromethyl)benzyl donor 11b yielded a 15:1 α/β ratio. Switching to the 3,5‑bis(trifluoromethyl)benzyl donor 11c improved the selectivity to 23:1, a clinically relevant improvement for glycolipid synthesis where anomeric purity is critical [1].

Glycolipid Synthesis Stereoselective Glycosylation Sterol Acceptors

Deprotection via Hydrogenolysis

The practical utility of a protecting group depends on its clean removal. Following glycosylation, hydrogenolysis of the 3,5‑bis(trifluoromethyl)benzyl ether with Pd(OH)₂ under standard conditions afforded the deprotected product in 82% yield at a 1 mmol preparative scale [1]. While comparable data for the 4‑(trifluoromethyl)benzyl analog were not reported in this study, this demonstrates that the electron‑deficient benzyl group is cleavable under conditions compatible with sensitive glycosidic linkages.

Protecting Group Chemistry Hydrogenolysis Process Chemistry

Optimal Application Scenarios


1,2-cis-Selective Glucosylation of Primary Alcohols

For glucosyl donors protecting with the 3,5‑bis(trifluoromethyl)benzyl group and activated under TMS‑I/Ph₃PO conditions, the compound delivers α/β ratios of 31:1 to 34:1 with reactive primary alcohol acceptors, significantly outperforming benzyl (11:1) and 4‑trifluoromethylbenzyl (16–22:1) groups [1]. Researchers synthesizing oligosaccharides with 1,2‑cis‑glucosidic linkages should prioritize this building block when benzyl or mono‑CF₃‑benzyl protection yields insufficient anomeric purity.

Glycolipid and Sterol Glycosylation

With cholesterol as acceptor, the 3,5‑bis(trifluoromethyl)benzyl‑protected donor achieves a 23:1 α/β ratio vs. 15:1 for the 4‑(trifluoromethyl)benzyl analog [1]. This 1.53‑fold improvement is meaningful for glycolipid medicinal chemistry programs where anomerically pure cholesterol glycosides are required for biological evaluation.

Azido-Linker Glycosylation for Bioconjugation

Glycosylation of 3‑azidopropan‑1‑ol with the 3,5‑bis(trifluoromethyl)benzyl‑protected donor proceeds with 34:1 α/β selectivity, vs. 22:1 for the mono‑CF₃ variant [1]. This makes the compound a strategic choice for preparing homogeneous glycosyl azide intermediates destined for CuAAC or SPAAC click conjugation in probe and drug‑linker synthesis.

Scalable Deprotection-Compatible Synthesis

The 3,5‑bis(trifluoromethyl)benzyl ether is cleaved by standard Pd(OH)₂‑catalyzed hydrogenolysis in 82% yield at 1 mmol scale without compromising the glycosidic bond [1]. This supports its use in process‑scale campaigns where protecting group removal must be high‑yielding and orthogonal to other functional groups.

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